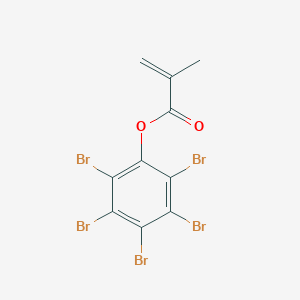

Pentabromophenyl methacrylate

Descripción general

Descripción

Pentabromophenyl methacrylate, also known as this compound, is a chemical compound with the molecular formula C10H5Br5O2 and a molecular weight of 556.67 g/mol . This compound is characterized by the presence of a methacrylate group and a heavily brominated phenyl ring, which imparts unique properties to the molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentabromophenyl methacrylate is typically synthesized through the esterification of methacrylic acid with a heavily brominated phenol derivative . The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of perbromophenyl methacrylate involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency . The reaction temperature and residence time are carefully controlled to obtain the desired monomer at optimal conditions .

Análisis De Reacciones Químicas

Types of Reactions

Pentabromophenyl methacrylate undergoes various chemical reactions, including:

Polymerization: The methacrylate group readily undergoes polymerization with other monomers in the presence of a catalyst to form flame-retardant polymers.

Common Reagents and Conditions

Reaction Conditions: Polymerization reactions are typically carried out at elevated temperatures to facilitate the formation of high molecular weight polymers.

Major Products Formed

Aplicaciones Científicas De Investigación

Pentabromophenyl methacrylate has several scientific research applications, including:

Photonic and Optical Materials: It is used as a monomer to make high refractive index polymers for optical waveguides and ophthalmic devices.

Flame Retardant Materials: The compound can form copolymers with styrene to yield novel flame-retardant nano/micro-sized particles.

Polymer Science: It is utilized in the development of functional polymers with specific properties such as chemical reactivity and mechanical strength.

Mecanismo De Acción

The mechanism of action of perbromophenyl methacrylate primarily involves its ability to undergo polymerization reactions. The methacrylate group in the compound readily participates in free radical polymerization, leading to the formation of high molecular weight polymers . The presence of multiple bromine atoms on the phenyl ring enhances the flame-retardant properties of the resulting polymers.

Comparación Con Compuestos Similares

Similar Compounds

Pentabromobenzyl acrylate: Similar to perbromophenyl methacrylate, this compound can form copolymers with styrene to produce flame-retardant particles.

Poly(2,3,4,5,6-pentafluorostyrene): Another similar compound used in the production of high refractive index polymers.

Uniqueness

Pentabromophenyl methacrylate is unique due to its high bromine content, which imparts superior flame-retardant properties compared to other methacrylate derivatives. Additionally, its ability to form high refractive index polymers makes it valuable in photonic and optical applications.

Actividad Biológica

Pentabromophenyl methacrylate (PBPM) is a brominated flame retardant compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

PBPM is characterized by the presence of multiple bromine atoms attached to a phenyl ring, which significantly influences its chemical behavior. The methacrylate group allows for polymerization, making it useful in various applications, particularly in the production of flame-retardant polymers.

Biological Activity Overview

Recent studies have investigated the biological effects of PBPM, particularly focusing on its antimicrobial properties and potential cytotoxicity. The following sections detail specific findings related to these areas.

Antimicrobial Activity

- Mechanism of Action : PBPM exhibits antimicrobial properties primarily through the release of bromine species, which can disrupt bacterial cell membranes. This mechanism is similar to other halogenated compounds known for their biocidal effects.

-

Case Studies :

- A study demonstrated that PBPM showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness in comparison to other antimicrobial agents .

- Another investigation highlighted the effectiveness of PBPM in formulations that included other methacrylate compounds, enhancing overall antibacterial performance .

Cytotoxicity and Biocompatibility

-

Cell Viability Studies :

- In vitro studies using human cell lines assessed the cytotoxic effects of PBPM. Results indicated that while PBPM had antimicrobial activity, it also exhibited cytotoxicity at higher concentrations. For example, cell viability assays showed a decrease in viability correlating with increased concentrations of PBPM .

- The cytotoxicity was measured using MTT assays, which evaluate mitochondrial activity as an indicator of cell health. Concentrations above a certain threshold led to significant reductions in cell viability, suggesting careful consideration is needed when utilizing PBPM in biomedical applications.

-

Inflammatory Response :

- Research indicated that exposure to PBPM could lead to an inflammatory response in cultured cells, as evidenced by increased levels of pro-inflammatory cytokines such as TNF-α. This suggests that while PBPM may be effective as an antimicrobial agent, its use could provoke adverse biological responses .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of PBPM:

Propiedades

IUPAC Name |

(2,3,4,5,6-pentabromophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZRSOGEOFHZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97889-13-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97889-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80172375 | |

| Record name | Perbromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18967-31-2 | |

| Record name | Pentabromophenyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18967-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perbromophenyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perbromophenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perbromophenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does incorporating Pentabromophenyl Methacrylate (PBPM) into polymers affect their properties?

A1: Research has shown that incorporating PBPM into styrene-acrylonitrile copolymers enhances their flame retardancy. [] This is attributed to the high bromine content of PBPM (approximately 73% by weight). [] While PBPM doesn't significantly alter the polymerization process, it effectively modifies the final polymer properties.

Q2: Can you explain the significance of the "azeotropic ternary point" mentioned in the research regarding this compound (PBPM)?

A2: The azeotropic ternary point represents a specific monomer feed ratio (styrene/acrylonitrile/PBPM = 0.28/0.33/0.39) where the terpolymer composition remains constant throughout the polymerization process. [] This point is crucial for achieving consistent and predictable material properties in the resulting terpolymer, which is essential for practical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.